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Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)

Cat. No.: B12045434

Get Quote

Executive Summary
This application note details the standardized protocol for the preparation and administration of

R715 TFA, a selective Bradykinin B1 Receptor (B1R) antagonist, in mouse models of

neuropathic pain. Unlike the constitutive B2 receptor, the B1 receptor is inducible, upregulated

in the dorsal root ganglia (DRG) and spinal dorsal horn following nerve injury or diabetic

neuropathy. Consequently, R715 efficacy is context-dependent, requiring precise timing relative

to injury induction.

Key Technical Insight: R715 is supplied as a Trifluoroacetate (TFA) salt. Direct dissolution in

unbuffered saline yields an acidic solution (pH < 3.0), which can induce artifactual nociception

upon intrathecal injection. This protocol includes a mandatory pH neutralization step to ensure

data integrity.

Part 1: Pharmacological Foundation
Mechanism of Action
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R715 (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH) is a potent, selective peptide antagonist

of the B1 receptor. In neuropathic pain states (e.g., Chronic Constriction Injury [CCI],

Streptozotocin [STZ]-induced diabetes), pro-inflammatory cytokines (IL-1β, TNF-α) trigger the

de novo synthesis of B1 receptors on nociceptors and spinal astrocytes. Activation of these

receptors by Des-Arg⁹-Bradykinin (active metabolite) leads to central sensitization. R715

blocks this pathway, attenuating mechanical allodynia and thermal hyperalgesia.

Compound Profile[1][2]
Chemical Name: R715 TFA

Molecular Weight: ~1254.4 g/mol (Free base)

Form: Lyophilized powder (TFA salt)

Solubility: Soluble in water (>5 mg/mL)

Stability: Metabolically labile in plasma (half-life < 30 min). Requires frequent dosing for

chronic efficacy.

Part 2: Pre-Clinical Formulation
Critical Handling: The TFA Counter-Ion
Peptides synthesized via solid-phase methods often retain TFA. For in vivo use, particularly

intrathecal (i.t.) or intraplantar (i.pl.) routes, the acidity must be buffered.

Vehicle Preparation
Recommended Vehicle: 0.01 M Phosphate Buffered Saline (PBS), pH 7.4. Avoid pure saline

(0.9% NaCl) for stock preparation as it lacks buffering capacity against the TFA salt.

Stock Solution Protocol (1 mM)
Calculate: For 1 mg of R715 (MW ~1254), add 797 µL of PBS to achieve ~1 mM

concentration.

Dissolve: Vortex gently. The solution should be clear and colorless.
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pH Check: Spot 2 µL on a pH strip. If pH < 6.0, adjust carefully with minute volumes of 0.1 N

NaOH.

Aliquot: Store in 20-50 µL aliquots at -80°C. Do not freeze-thaw more than once.

Part 3: Administration Protocols
Protocol A: Systemic Therapeutic Dosing
(Intraperitoneal)
Primary route for efficacy screening in chronic models (STZ-diabetes, CCI).

Parameter Specification Rationale

Dose
400 µg/kg (approx. 320

nmol/kg)

Validated dose for maximal

anti-hyperalgesic effect without

motor impairment.

Concentration 40 µg/mL in PBS

Allows a standard injection

volume of 10 mL/kg (e.g., 200

µL for a 20g mouse).

Frequency BID (Twice Daily)

R715 has a short half-life.

Single daily dosing is

insufficient for 24h coverage.

Duration 7–14 Days
Chronic blockade is required to

reverse central sensitization.

Step-by-Step:

Weigh mice and calculate individual injection volumes (10 mL/kg).

Dilute 1 mM stock with sterile PBS to reach 40 µg/mL working solution.

Administer i.p. using a 27G needle in the lower right quadrant of the abdomen.

Timing: Administer at 08:00 and 18:00 to maintain receptor blockade.
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Protocol B: Intrathecal Mechanistic Dosing (Lumbar
Puncture)
Advanced route for confirming spinal site of action.

Parameter Specification Rationale

Dose 0.5 – 2.0 nmol / mouse
High local concentration

directly at the dorsal horn.

Volume 5 µL

Standard maximum volume for

mouse i.t. to avoid intracranial

pressure spikes.

Vehicle Artificial CSF (aCSF) or PBS
Must be pH 7.4 to prevent

vehicle-induced pain.

Step-by-Step:

Anesthesia: Induce with 2-3% isoflurane.

Positioning: Place mouse prone; elevate the lumbar region to open the L5-L6 intervertebral

space.

Injection: Using a Hamilton syringe with a 30G needle, insert strictly at the midline between

L5 and L6 spinous processes. A "tail flick" reflex confirms entry into the subarachnoid space.

Delivery: Inject 5 µL slowly over 10 seconds. Leave needle in place for 10 seconds to

prevent backflow.

Part 4: Experimental Workflow & Validation
Pathway Visualization
The following diagram illustrates the inducible nature of the B1 receptor and the intervention

point of R715.
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Figure 1: Mechanism of Action. R715 specifically blocks the inducible B1 receptor, preventing

sensitization caused by kinin metabolites.

Experimental Timeline (STZ-Diabetes Model Example)
To validate R715 efficacy, the model must first establish B1R upregulation (typically 1-2 weeks

post-induction).
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(B1R is now upregulated)
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Data Analysis
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Figure 2: Experimental Timeline. Dosing begins only after pain phenotype is established to

target the induced receptors.

Validation Criteria (Self-Validating System)
Positive Control: Use Gabapentin (50 mg/kg i.p.) or Morphine (5 mg/kg s.c.) in a parallel

group to validate the assay sensitivity.

Negative Control: R715 should have no effect in naïve (non-injured) mice, as B1R is not

constitutively expressed. If R715 alters thresholds in naïve mice, check for off-target effects

or vehicle acidity.
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Time-Course: Peak effect is typically 30–60 minutes post-injection. Efficacy should wash out

by 4–6 hours, necessitating BID dosing.

Part 5: Troubleshooting & Expert Insights
Issue Probable Cause Corrective Action

Inconsistent Efficacy Peptide degradation

Ensure stock is stored at

-80°C. Do not use stock older

than 1 month. Switch to fresh

aliquot daily.

Pain on Injection Acidic Vehicle

Crucial: Check pH of the final

solution. The TFA salt lowers

pH significantly. Buffer with

PBS.

No Effect in Model Wrong Timing

B1R is inducible. Ensure the

model has progressed enough

(e.g., >4 days post-STZ) for

receptors to be present.

Precipitation High Concentration

R715 is generally soluble, but

if >5 mg/mL is needed,

sonicate briefly. Keep

concentration <10 mg/mL.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. SAFit2 ameliorates paclitaxel-induced neuropathic pain by reducing spinal gliosis and
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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